N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
Description
N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is a pyrazolopyrimidine derivative characterized by:
- A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system.
- A phenyl group at the N-1 position.
- A 4-isopropylphenyl substituent at the N-4 amine position.
This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological activity, solubility, and metabolic stability. Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, anti-inflammatory agents, and anticancer compounds due to their ability to mimic purine bases in biological systems .
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-14(2)15-8-10-16(11-9-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,21,22,24) |
InChI Key |
VRBQNFIUZHMYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-phenylpyrazole with 4-isopropylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogues differ in substituents at the N-1 and N-4 positions (Table 1).
Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations :
- Lipophilicity : The target compound’s 4-isopropylphenyl group enhances lipophilicity compared to smaller alkyl (e.g., methyl in ) or polar groups (e.g., methoxyethyl in ).
- Steric Hindrance : Bulky substituents like 2,4-dimethylphenyl () may reduce binding affinity to flat enzyme active sites compared to the target’s phenyl group.
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP: Estimated partition coefficient (octanol/water).
Key Findings :
Target Compound Implications :
- The 4-isopropylphenyl group may enhance mitochondrial permeability, a critical factor for targeting TRAP1 in cancer cells .
Biological Activity
N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its biological activity. The presence of an isopropylphenyl group enhances its physicochemical properties, contributing to its interactions with various biological targets. The molecular formula is , and its molecular weight is approximately 403.5 g/mol .
Research indicates that compounds structurally similar to this compound may exhibit several biological activities, primarily through the following mechanisms:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which plays a crucial role in regulating various cellular processes including cell division and apoptosis.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.
Biological Activity Data
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Core pyrazolo[3,4-d]pyrimidine | Kinase inhibitor |
| 6-Methyl-N-(1H-pyrazol-5-yl)pyrimidin-2-amines | Methyl substitution at different positions | Antitumor properties |
| 7-Amino-pyrazolo[3,4-d]pyrimidines | Amino group at position 7 | Anti-inflammatory effects |
The unique substitution pattern of this compound suggests a potential dual action as both a kinase inhibitor and an anti-inflammatory agent, offering therapeutic advantages over other compounds that may target only one pathway .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Apoptosis Induction : A study on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed significant apoptosis induction in cancer cells with EC50 values ranging from 30 to 700 nM. This suggests that similar structural motifs could be effective in inducing cell death in various cancers .
- Inhibition Assays : Compounds with similar structures have been evaluated for their ability to inhibit growth in cancer cell lines. For instance, certain pyrazolo derivatives showed GI50 values between 16 and 42 nM, indicating potent activity against human solid tumors .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight the importance of specific substituents on the pyrazolo core for enhancing biological activity. Compounds with particular substitutions exhibited significantly higher inhibitory effects compared to others .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
